rac-[(3R,4R)-4-phenylpiperidin-3-yl]methanol, cis
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Overview
Description
rac-[(3R,4R)-4-phenylpiperidin-3-yl]methanol, cis: is a chiral compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound features a piperidine ring with a phenyl group and a hydroxymethyl group attached, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-[(3R,4R)-4-phenylpiperidin-3-yl]methanol, cis typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the piperidine ring, which can be derived from commercially available starting materials such as 4-phenylpiperidine.
Hydroxymethylation: The introduction of the hydroxymethyl group is achieved through a hydroxymethylation reaction. This can be done using formaldehyde and a reducing agent like sodium borohydride under controlled conditions.
Chiral Resolution: The racemic mixture is then subjected to chiral resolution techniques to obtain the desired cis isomer. This can be achieved using chiral chromatography or crystallization methods.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters such as temperature, pressure, and reaction time.
Purification: The final product is purified using techniques like recrystallization, distillation, or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: rac-[(3R,4R)-4-phenylpiperidin-3-yl]methanol, cis can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The hydroxymethyl group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Various alcohol derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
rac-[(3R,4R)-4-phenylpiperidin-3-yl]methanol, cis has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of various fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of rac-[(3R,4R)-4-phenylpiperidin-3-yl]methanol, cis involves its interaction with specific molecular targets in the body. The compound is known to interact with neurotransmitter receptors, particularly those involved in the dopaminergic and serotonergic systems. This interaction can modulate the activity of these receptors, leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but the compound shows promise in modulating neurotransmitter activity.
Comparison with Similar Compounds
4-Phenylpiperidine: A precursor in the synthesis of rac-[(3R,4R)-4-phenylpiperidin-3-yl]methanol, cis.
Piperidine: The parent compound of the piperidine derivatives.
Piperine: A naturally occurring piperidine derivative with known biological activities.
Uniqueness: this compound is unique due to its specific chiral configuration and the presence of both a phenyl group and a hydroxymethyl group. This unique structure allows it to interact with specific molecular targets and exhibit distinct biological activities compared to other piperidine derivatives.
Properties
CAS No. |
1931894-54-0 |
---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.3 |
Purity |
95 |
Origin of Product |
United States |
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